(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
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Overview
Description
(4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique cyclopropane core and two oxazole rings, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Attachment of Oxazole Rings: The oxazole rings are introduced through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (4R,4’R,5S,5’S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers and unique structure allow it to bind selectively to these targets, modulating their activity and leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole.
(4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydropyrazole): Similar structure but with pyrazole rings instead of oxazole.
Uniqueness
The uniqueness of (4R,4’R,5S,5’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific combination of cyclopropane and oxazole rings, which confer distinct reactivity and selectivity in various chemical and biological contexts.
Properties
IUPAC Name |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXGHJCFHMQPBJ-XAZDILKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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